![molecular formula C20H24N2O3S B6573396 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide CAS No. 946300-09-0](/img/structure/B6573396.png)
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide, commonly known as NS-105, is a novel synthetic compound that has been studied for its potential therapeutic applications in a range of medical conditions. NS-105 is a member of the quinoline family of compounds, and has a unique chemical structure that is composed of a nitrogen-containing heterocyclic ring, a methyl group, and an ethanesulfonyl group. NS-105 has been studied for its potential to act as a selective inhibitor of the enzyme acetylcholinesterase (AChE) and to act as an agonist of the muscarinic receptors.
Mechanism of Action
NS-105 has been studied for its potential to act as a selective inhibitor of the enzyme acetylcholinesterase (N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide) and to act as an agonist of the muscarinic receptors. N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in a range of physiological processes. By inhibiting N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide, NS-105 has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. NS-105 has also been studied for its potential to act as an agonist of the muscarinic receptors, which are receptors that are involved in a range of physiological processes, including learning, memory, and emotional regulation.
Biochemical and Physiological Effects
NS-105 has been studied for its potential therapeutic applications in a range of medical conditions. In particular, NS-105 has been studied for its potential to improve cognitive function, reduce anxiety and depression, improve memory, and reduce inflammation. In animal models, NS-105 has been shown to improve cognitive function, reduce anxiety and depression, and improve memory. In addition, NS-105 has been shown to reduce inflammation in animal models, suggesting its potential to treat inflammatory diseases.
Advantages and Limitations for Lab Experiments
NS-105 has several advantages and limitations when used in laboratory experiments. One of the main advantages of using NS-105 in laboratory experiments is its high selectivity for N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide. This means that NS-105 can be used to selectively inhibit the enzyme, which can be beneficial for studying the effects of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide inhibition on various physiological processes. However, one of the main limitations of using NS-105 in laboratory experiments is its short half-life. This means that the compound must be administered frequently in order to maintain its effects, which can be difficult to do in laboratory settings.
Future Directions
The potential therapeutic applications of NS-105 have yet to be fully explored. Potential future directions for research include further studies on the effects of NS-105 on cognitive function, anxiety and depression, memory, and inflammation. In addition, further studies on the mechanism of action of NS-105 and its potential interactions with other drugs could provide insight into the therapeutic potential of the compound. Finally, further studies on the pharmacokinetics of NS-105 could provide insight into its potential therapeutic applications in humans.
Synthesis Methods
NS-105 has been synthesized through a series of reactions. The synthesis begins with the condensation of 1,2,3,4-tetrahydroquinoline-7-carbaldehyde with 3,5-dimethylbenzaldehyde in the presence of potassium carbonate and ethanol. This reaction forms the quinoline ring structure of the compound. The next step involves the reaction of the quinoline ring with ethanesulfonyl chloride in the presence of triethylamine and dimethylformamide. This reaction forms the ethanesulfonyl group of the compound. Finally, the ethanesulfonyl group is reacted with sodium azide to form the final product, NS-105.
Scientific Research Applications
NS-105 has been studied for its potential therapeutic applications in a range of medical conditions. In particular, NS-105 has been studied for its potential to act as a selective inhibitor of the enzyme acetylcholinesterase (N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide) and to act as an agonist of the muscarinic receptors. N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide is an enzyme that breaks down acetylcholine, a neurotransmitter that is involved in a range of physiological processes. By inhibiting N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide, NS-105 has been shown to increase the levels of acetylcholine in the brain, which can lead to improved cognitive function. NS-105 has also been studied for its potential to act as an agonist of the muscarinic receptors, which are receptors that are involved in a range of physiological processes, including learning, memory, and emotional regulation.
properties
IUPAC Name |
N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-3,5-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c1-4-26(24,25)22-9-5-6-16-7-8-18(13-19(16)22)21-20(23)17-11-14(2)10-15(3)12-17/h7-8,10-13H,4-6,9H2,1-3H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLSZBIRNRHTNST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC(=CC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3,5-dimethylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.